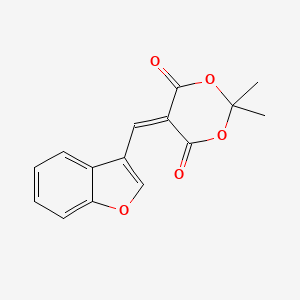

5-(1-Benzofuran-3-ylmethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

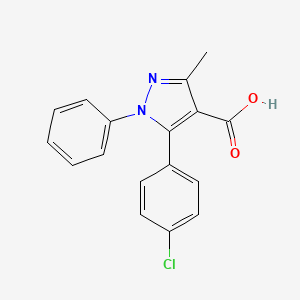

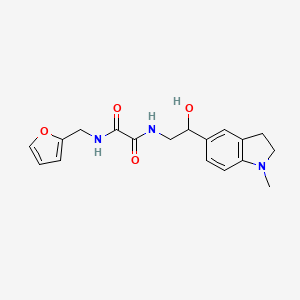

5-(1-Benzofuran-3-ylmethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione , also known by its chemical formula C_{15}H_{12}O_5 , is a fascinating compound with a benzofuran core. Benzofuran compounds are widely distributed in nature and have garnered attention due to their diverse biological activities. These include anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The compound’s structure combines the benzofuran ring with a dioxane moiety, resulting in an intriguing molecular architecture.

Synthesis Analysis

- Free Radical Cyclization Cascade : A unique approach that enables the synthesis of challenging polycyclic benzofuran compounds. This method involves a series of radical reactions, leading to complex derivatives .

- Proton Quantum Tunneling : An efficient strategy yielding benzofuran rings with fewer side reactions and high yields. This approach is conducive to constructing intricate benzofuran ring systems .

Molecular Structure Analysis

The molecular structure of 5-(1-Benzofuran-3-ylmethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione comprises a benzofuran ring fused with a dioxane ring. The benzofuran core contributes to its biological activity, making it a potential natural drug lead compound .

Scientific Research Applications

Anticancer Activity

Benzofuran derivatives have been studied for their potential anticancer properties. For instance, compounds with a benzofuran scaffold have been synthesized and evaluated against human ovarian cancer cell lines, showing promising results .

Antimicrobial Agents

The benzofuran moiety is also being explored for its antimicrobial activity. Synthesis of nitroimidazolebenzofuranone derivatives has shown remarkable inhibition against both Gram-positive and Gram-negative bacteria, suggesting a potential application in developing new antimicrobial agents .

Fluorescence Microscopy

Benzofuran compounds have been utilized in the development of fluorescent nanoparticles (TZFNPs). These nanoparticles have applications in fluorescence microscopy, aiding in the visualization of different cell lines .

Synthesis of Nanoparticles

The synthesis process of benzofuran-based nanoparticles can be optimized for various parameters such as temperature, time, pH value, and concentrations of reactants. These nanoparticles have potential applications in biological fields due to their fluorescence properties .

Microwave-Assisted Synthesis

Benzofuran derivatives can be synthesized using microwave-assisted synthesis (MWI), which is a faster and more efficient method compared to traditional synthesis techniques. This method can be applied to produce compounds with potential anticancer activities .

Mechanism of Action

Target of Action

Benzofuran compounds, which this compound is a derivative of, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives have been found to interact with various biological targets, leading to their wide range of biological activities .

Biochemical Pathways

Benzofuran derivatives have been shown to impact a variety of biochemical pathways due to their diverse pharmacological activities .

Result of Action

Given the biological activities associated with benzofuran derivatives, it can be inferred that this compound may have significant effects at the molecular and cellular level .

properties

IUPAC Name |

5-(1-benzofuran-3-ylmethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c1-15(2)19-13(16)11(14(17)20-15)7-9-8-18-12-6-4-3-5-10(9)12/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXZFFTCFCPVJSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(=CC2=COC3=CC=CC=C32)C(=O)O1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide](/img/structure/B2922303.png)

![2-(4-Butoxyphenyl)-4-(4-(2-fluorophenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2922307.png)

![(E)-2-(4-Bromophenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-ylmethyl)ethenesulfonamide](/img/structure/B2922310.png)

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2922315.png)

![N-(3-chloro-2-methylphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2922324.png)